![molecular formula C16H22N2O B2515015 (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide CAS No. 2629182-05-2](/img/structure/B2515015.png)
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter release and reuptake. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Additionally, this compound has been found to have anticonvulsant effects in animal models of seizures. (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide in lab experiments include its diverse biological activities and potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities for scientific research purposes. However, the limitations of using (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are many future directions for the study of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide. One potential direction is the development of new therapeutic applications for this compound, such as in the treatment of cancer or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide and its potential effects on various biochemical pathways. Finally, the optimization of synthesis methods and the development of new analogues of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide may lead to the discovery of new compounds with even greater therapeutic potential.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide involves the reaction of 3-phenylcyclobutanone with dimethylamine in the presence of a base catalyst, followed by the addition of but-2-enoyl chloride. The reaction yields the desired compound in good yield and high purity. This method has been optimized for large-scale production of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide for scientific research purposes.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to have potential as an antidepressant and anxiolytic agent. Additionally, (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell proliferation.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-18(2)10-6-9-16(19)17-15-11-14(12-15)13-7-4-3-5-8-13/h3-9,14-15H,10-12H2,1-2H3,(H,17,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODKJHYKJMQWQD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide |
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